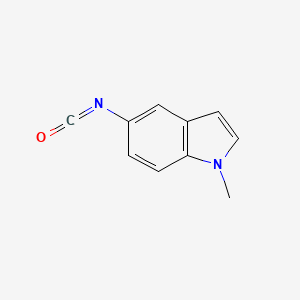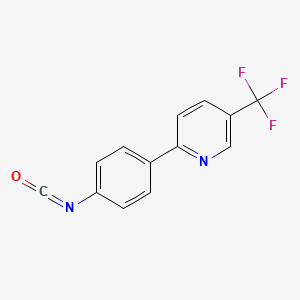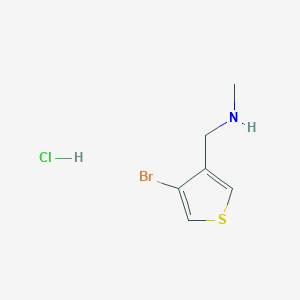
4-Bromophenyl cyclopentyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenyl cyclopentyl ketone is a compound with the CAS Number: 2204-97-9 . It has a molecular weight of 253.14 and its IUPAC name is (4-bromophenyl) (cyclopentyl)methanone . The compound appears as a golden oil .
Synthesis Analysis
The synthesis of ketones like 4-Bromophenyl cyclopentyl ketone has been a subject of interest in organic chemistry . A photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling of commercially available chemicals, aromatic acids, and aryl/alkyl bromides has been reported . This allows for concise synthesis of highly functionalized ketones directly, without the preparation of activated carbonyl intermediates or organometallic compounds .Molecular Structure Analysis
The molecular structure of 4-Bromophenyl cyclopentyl ketone is represented by the linear formula C12H13BrO . The InChI code for this compound is 1S/C12H13BrO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9H,1-4H2 .Chemical Reactions Analysis
The ketone functional group in 4-Bromophenyl cyclopentyl ketone has a unique reactivity in organic chemistry and is associated with a number of useful reactions . Many frequently used reactions, including the Mannich reaction, Wittig reaction, Grignard reaction, Passerini reaction, Baeyer–Villiger oxidation, and Wolff–Kishner–Huang reduction describe a wide array of transformations of ketones .Physical And Chemical Properties Analysis
4-Bromophenyl cyclopentyl ketone is a golden oil . Its molecular weight is 253.14 , and its IUPAC name is (4-bromophenyl) (cyclopentyl)methanone .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Research
The compound has potential applications in the development of antimicrobial agents. Derivatives of 4-Bromophenyl cyclopentyl ketone have been studied for their antimicrobial properties, particularly against Gram-positive pathogens and biofilm-associated infections .
Antioxidant Activity Studies
Studies have also explored the antioxidant activity of derivatives of this ketone. These compounds can be assessed for their ability to scavenge free radicals and protect against oxidative stress, which is a valuable property in the development of health supplements and preservatives .
Toxicity Testing
4-Bromophenyl cyclopentyl ketone: and its derivatives can be subjected to toxicity testing, such as alternative toxicity testing on freshwater organisms like Daphnia magna. This helps in evaluating the environmental impact and safety profile of new chemical entities .
Wirkmechanismus
While the specific mechanism of action for 4-Bromophenyl cyclopentyl ketone is not mentioned in the search results, boronic acids and their derivatives have been found to have multiple biological activities . The studies of the mechanism of action indicated that this dipeptide boronic acid proteasome inhibitor stops progression of cell cycle at G2/M phase in U266 cells, leading to growth inhibition in cancer cells .
Eigenschaften
IUPAC Name |
(4-bromophenyl)-cyclopentylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQVNZBTCJEXKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640562 |
Source


|
| Record name | (4-Bromophenyl)(cyclopentyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(cyclopentyl)methanone | |
CAS RN |
2204-97-9 |
Source


|
| Record name | (4-Bromophenyl)cyclopentylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2204-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)(cyclopentyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290996.png)
![5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290997.png)
![1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291000.png)
![1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291002.png)
![1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291003.png)
![1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291004.png)
![1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291005.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291006.png)
![6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1291008.png)

![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1291016.png)
![5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1291017.png)

